

Cobimetinib RAS RAF MEK ERK pathway

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Compound Focus: Cobimetinib

CAS No.: 934660-93-2

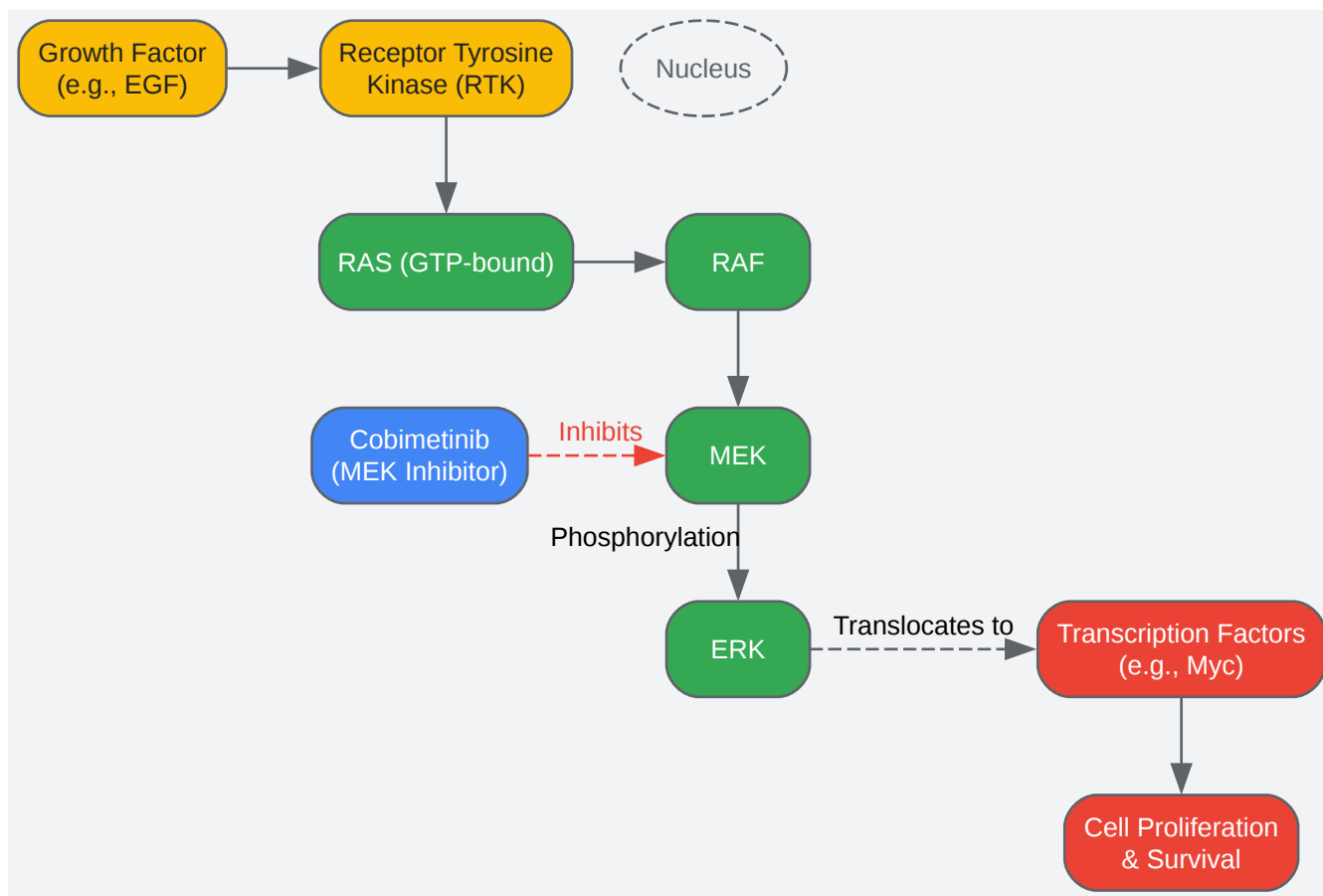
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Mechanism of Action and Pathway

Cobimetinib acts as a reversible inhibitor of MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signal transduction pathway [1]. This pathway regulates cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers [2].

The following diagram illustrates the MAPK/ERK pathway and shows where **Cobimetinib** exerts its inhibitory effect.



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Cobimetinib inhibits the phosphorylation and activation of ERK, a key downstream effector. In **BRAF V600E/K mutant melanoma**, combining **cobimetinib** with the BRAF inhibitor vemurafenib provides dual inhibition of the pathway, helping to overcome resistance to BRAF inhibitor monotherapy [1].

Experimental Protocols and Analytical Methods

For researchers, precise quantification of **cobimetinib** in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Detailed UPLC-MS/MS Protocol for Cobimetinib Quantification in Plasma [3]

This validated method allows for the simultaneous determination of **cobimetinib** and several other oral oncolytics.

- **Sample Preparation:** A simple protein precipitation is performed. A 50 µL aliquot of EDTA plasma is mixed with a working solution of internal standards (stable isotope-labelled analogues). Proteins are then precipitated by adding 200 µL of acetonitrile, followed by vortex mixing and centrifugation. The supernatant is diluted with water and transferred for analysis [3].
- **Chromatography (UPLC):**
 - **Column:** Waters CORTECS UPLC C18 (2.1 × 50 mm, 1.6 µm).
 - **Mobile Phase:** A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.
 - **Gradient:** Starts at 20% B, increases to 50% B over 5.0 min, then to 90% B by 6.0 min, before re-equilibration.
 - **Flow Rate:** 0.8 mL/min.
 - **Injection Volume:** 10 µL [3].
- **Mass Spectrometry (Tandem MS):**
 - **Ionization:** Electrospray Ionization (ESI) in positive ion mode.
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **MS Transitions:** The specific mass transitions for **cobimetinib** and its internal standard (¹³C6-**cobimetinib**) must be optimized on the instrument. The developed method had a quantification range for **cobimetinib** of 6–1000 µg/L [3].
- **Validation Parameters:** The method was validated for within-day and between-day accuracy (86.8–115.0% and 89.7–111.9%, respectively) and precision (within-day <10.4%, between-day <7.4%) [3].

Clinical Development and Tolerability Findings

Clinical trials have explored **cobimetinib** both as a monotherapy and in combinations, revealing important insights into its efficacy and safety profile.

Regimen	Clinical Context	Key Efficacy Findings	Key Tolerability Findings
Cobimetinib Monotherapy [4]	Phase I in advanced solid tumors	Durable responses in BRAF V600E mutant melanoma patients.	MTD: 60 mg (21/7 schedule). Common AEs: diarrhea, rash, fatigue, edema, nausea.
Cobimetinib + Vemurafenib [1]	Approved for BRAF-mutant melanoma	Enhanced antitumor activity vs. either drug alone; counters BRAF-inhibitor resistance [1].	Known MAPKi toxicities; requires careful management [1].

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References

1. Cobimetinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. MAPK/ERK pathway [en.wikipedia.org]
3. Quantification of cobimetinib, cabozantinib, dabrafenib ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. A first-in-human phase I study to evaluate the MEK1/2 inhibitor ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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Address: Ontario, CA 91761, United States

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